(1R,22R,25S,28R,31S,42R)-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-22-[[(2R)-3-(4-hydroxyphenyl)-2-(2-phenylethylcarbamoylamino)propanoyl]amino]-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid
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Description
Kistamicin B is a natural product found in Microtetraspora with data available.
Scientific Research Applications
Synthesis and Chemical Transformations
The complex organic compound has potential applications in the synthesis and chemical transformation of various substances. For instance, it may be involved in the synthesis of Kopsia alkaloids, as demonstrated by Magnus et al. (2002), where specific condensation and cyclization techniques are employed (Magnus et al., 2002). Additionally, this compound could be used in the synthesis of N-Substituted-β-amino acid derivatives with antimicrobial properties, as shown by Mickevičienė et al. (2015) (Mickevičienė et al., 2015).
Antibacterial and Antifungal Activities
Compounds derived from this chemical structure have shown potential in antibacterial and antifungal applications. For example, the synthesis and evaluation of pyridonecarboxylic acids as antibacterial agents, as investigated by Egawa et al. (1984), highlights the compound's relevance in developing new antibiotics (Egawa et al., 1984).
Supramolecular Architectures
The compound can also contribute to the study of supramolecular architectures. Wang and Xu (2022) explored the structural aspects of similar compounds, emphasizing their three-dimensional framework structures and the role of hydrogen bonding interactions (Wang & Xu, 2022).
properties
CAS RN |
155683-51-5 |
---|---|
Product Name |
(1R,22R,25S,28R,31S,42R)-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-22-[[(2R)-3-(4-hydroxyphenyl)-2-(2-phenylethylcarbamoylamino)propanoyl]amino]-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid |
Molecular Formula |
C70H60ClN9O16 |
Molecular Weight |
1318.7 g/mol |
IUPAC Name |
(1R,22R,25S,28R,31S,42R)-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-22-[[(2R)-3-(4-hydroxyphenyl)-2-(2-phenylethylcarbamoylamino)propanoyl]amino]-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid |
InChI |
InChI=1S/C70H60ClN9O16/c71-49-27-38-12-19-55(49)96-56-30-39(11-18-54(56)84)61(69(92)93)80-64(87)51-22-36-8-15-46(16-9-36)95-57-31-41-26-48(62(57)85)37-10-17-47-42(33-73-50(47)28-37)29-53(74-63(86)52(23-35-6-13-43(81)14-7-35)76-70(94)72-21-20-34-4-2-1-3-5-34)65(88)77-59(40-24-44(82)32-45(83)25-40)67(90)79-60(41)68(91)78-58(38)66(89)75-51/h1-19,24-28,30-33,51-53,58-61,73,81-85H,20-23,29H2,(H,74,86)(H,75,89)(H,77,88)(H,78,91)(H,79,90)(H,80,87)(H,92,93)(H2,72,76,94)/t51-,52-,53-,58+,59+,60-,61-/m1/s1 |
InChI Key |
ACUGLGSAQKAJRT-KZGAUPIUSA-N |
Isomeric SMILES |
C1[C@H]2C(=O)N[C@H](C3=CC(=C(C=C3)O)OC4=C(C=C(C=C4)[C@H](C(=O)N2)NC(=O)[C@H]5C6=CC(=C(C(=C6)OC7=CC=C1C=C7)O)C8=CC9=C(C=C8)C(=CN9)C[C@H](C(=O)N[C@@H](C(=O)N5)C1=CC(=CC(=C1)O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)NCCC1=CC=CC=C1)Cl)C(=O)O |
SMILES |
C1C2C(=O)NC(C3=CC(=C(C=C3)O)OC4=C(C=C(C=C4)C(C(=O)N2)NC(=O)C5C6=CC(=C(C(=C6)OC7=CC=C1C=C7)O)C8=CC9=C(C=C8)C(=CN9)CC(C(=O)NC(C(=O)N5)C1=CC(=CC(=C1)O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)NCCC1=CC=CC=C1)Cl)C(=O)O |
Canonical SMILES |
C1C2C(=O)NC(C3=CC(=C(C=C3)O)OC4=C(C=C(C=C4)C(C(=O)N2)NC(=O)C5C6=CC(=C(C(=C6)OC7=CC=C1C=C7)O)C8=CC9=C(C=C8)C(=CN9)CC(C(=O)NC(C(=O)N5)C1=CC(=CC(=C1)O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)NCCC1=CC=CC=C1)Cl)C(=O)O |
synonyms |
kistamicin B |
Origin of Product |
United States |
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